Dichlorodenafil
Overview
Description
Dichlorodenafil is a compound with the molecular formula C19H20Cl2N4O2 . It is an analogue of sildenafil, which is not approved and has been found in dietary supplements .
Synthesis Analysis
The synthesis of Dichlorodenafil involves the use of POCl3-mediated chlorination of a readily available chloroacetyl compound followed by selective hydrolysis of the chloro-heterocycle function .Molecular Structure Analysis
The IUPAC name for Dichlorodenafil is 5-[5-[(Z)-1,2-dichloroethenyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one . The exact mass of Dichlorodenafil is 406.0963313 g/mol .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Dichlorodenafil include POCl3-mediated chlorination and selective hydrolysis .Physical And Chemical Properties Analysis
Dichlorodenafil has a molecular weight of 407.3 g/mol. It has one hydrogen bond donor, four hydrogen bond acceptors, and six rotatable bonds . The compound’s exact mass is 406.0963313 g/mol .Scientific Research Applications
An efficient synthesis method for Dichlorodenafil, an unapproved sildenafil analogue found in dietary supplements, has been developed. This synthesis helps confirm the structure of the illegal additive and aids regulatory agencies in identifying harmful erectile dysfunction drug analogues in herbal and dietary supplements (Kim et al., 2013).
The research on 2,4-Dichlorophenoxyacetic acid (2,4-D), a herbicide, has advanced rapidly. This review provides insights into 2,4-D's toxicology and mutagenicity, which might be relevant to understanding the broader class of dichloro compounds, including Dichlorodenafil (Zuanazzi et al., 2020).
Studies on plant morphology in greenhouse crops in relation to temperature control suggest a potential link to the effects of dichloro compounds like Dichlorodenafil on plant development and growth (Myster & Moe, 1995).
Dichloroacetate (DCA) has been investigated for its reversible demyelination effects in vitro, which could be relevant in understanding the neurotoxic effects of similar dichloro compounds (Felitsyn et al., 2007).
The protective effects of vitamins C and E on Dichlorvos-induced hepatotoxicity in rats have been studied, providing insights into the toxicity and potential mitigation strategies for dichloro compounds (Ogutcu et al., 2008).
properties
IUPAC Name |
5-[5-[(Z)-1,2-dichloroethenyl]-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N4O2/c1-4-6-14-16-17(25(3)24-14)19(26)23-18(22-16)12-9-11(13(21)10-20)7-8-15(12)27-5-2/h7-10H,4-6H2,1-3H3,(H,22,23,26)/b13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGSRGGXUFBMAP-RAXLEYEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=CCl)Cl)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)/C(=C/Cl)/Cl)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichlorodenafil | |
CAS RN |
1446089-84-4 | |
Record name | Dichlorodenafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446089844 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DICHLORODENAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSL468O47N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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